

An In-depth Technical Guide to Acid Red 213: Molecular Structure and Synthesis

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Compound of Interest

Compound Name: Acid Red 213

Cat. No.: B1171888

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and key properties of C.I. **Acid Red 213**, a monoazo cobalt complex dye. The information is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this compound.

Molecular Structure and Properties

Acid Red 213 is a synthetic dye characterized by a single azo group ($-N=N-$) and the formation of a 1:2 cobalt complex.^[1] This complexation with cobalt significantly enhances the dye's stability and fastness properties.

The fundamental chemical and physical properties of **Acid Red 213** are summarized in the table below.

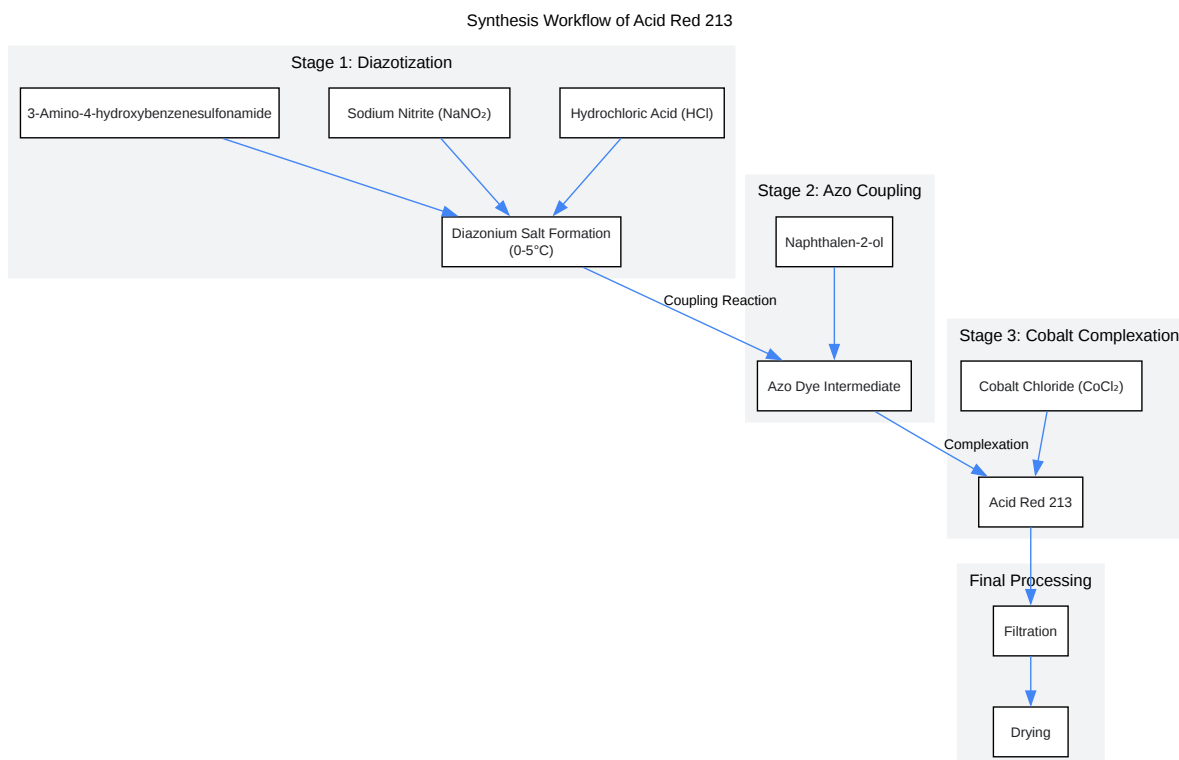
Property	Value	Reference
C.I. Name	Acid Red 213	[1][2]
C.I. Number	156751	[1][2]
CAS Number	12715-60-5	[1][2][3]
Molecular Formula	C ₁₆ H ₁₃ N ₃ O ₄ S	[1][2][3]
Molecular Weight	343.36 g/mol	[1][2]
Appearance	Red-brown powder	[2][3]
Solubility	Soluble in water	[1][2]
Shade	Blue-ray red	[2]

Synthesis of Acid Red 213

The synthesis of **Acid Red 213** is a multi-step process that involves three primary stages:

- Diazotization of an aromatic amine.
- Azo coupling with a coupling component.
- Complexation with a cobalt salt.

The overall synthesis workflow is depicted in the following diagram.



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Caption: Synthesis workflow for **Acid Red 213**.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of **Acid Red 213**, based on established methodologies for analogous azo dye synthesis.

Materials:

- 3-Amino-4-hydroxybenzenesulfonamide
- Sodium Nitrite (NaNO_2)
- Concentrated Hydrochloric Acid (HCl)
- Naphthalen-2-ol (β -Naphthol)
- Sodium Hydroxide (NaOH)
- Cobalt(II) Chloride (CoCl_2)
- Ice
- Distilled Water

Stage 1: Diazotization of 3-Amino-4-hydroxybenzenesulfonamide

- In a beaker, prepare a suspension of 3-Amino-4-hydroxybenzenesulfonamide in distilled water.
- Slowly add concentrated hydrochloric acid to the suspension while stirring.
- Cool the mixture to $0-5^\circ\text{C}$ in an ice bath.
- In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
- Add the sodium nitrite solution dropwise to the cold amine suspension while maintaining the temperature between $0-5^\circ\text{C}$ and stirring continuously. The reaction is typically complete within 30-60 minutes.
- The completion of the diazotization can be confirmed by a positive test on starch-iodide paper, indicating a slight excess of nitrous acid.

Stage 2: Azo Coupling

- In a separate beaker, dissolve Naphthalen-2-ol in an aqueous solution of sodium hydroxide.
- Cool the alkaline Naphthalen-2-ol solution to 0-5°C in an ice bath.
- Slowly add the cold diazonium salt solution from Stage 1 to the Naphthalen-2-ol solution with vigorous stirring. A colored precipitate of the azo dye intermediate will form.
- Maintain the reaction mixture at a low temperature and continue stirring for 1-2 hours to ensure the completion of the coupling reaction. The pH of the mixture should be maintained in the alkaline range.

Stage 3: Cobalt Complexation

- To the suspension of the azo dye intermediate, add a solution of cobalt(II) chloride in water.
- Heat the reaction mixture to facilitate the complexation reaction. The exact temperature and time may vary but are typically in the range of 70-90°C for several hours.
- The formation of the 1:2 cobalt complex results in a color change.

Final Processing: Isolation and Purification

- After the complexation is complete, the mixture is cooled.
- The precipitated **Acid Red 213** is collected by filtration.
- The filter cake is washed with water to remove any unreacted starting materials and by-products.
- The final product is dried in an oven at an appropriate temperature.

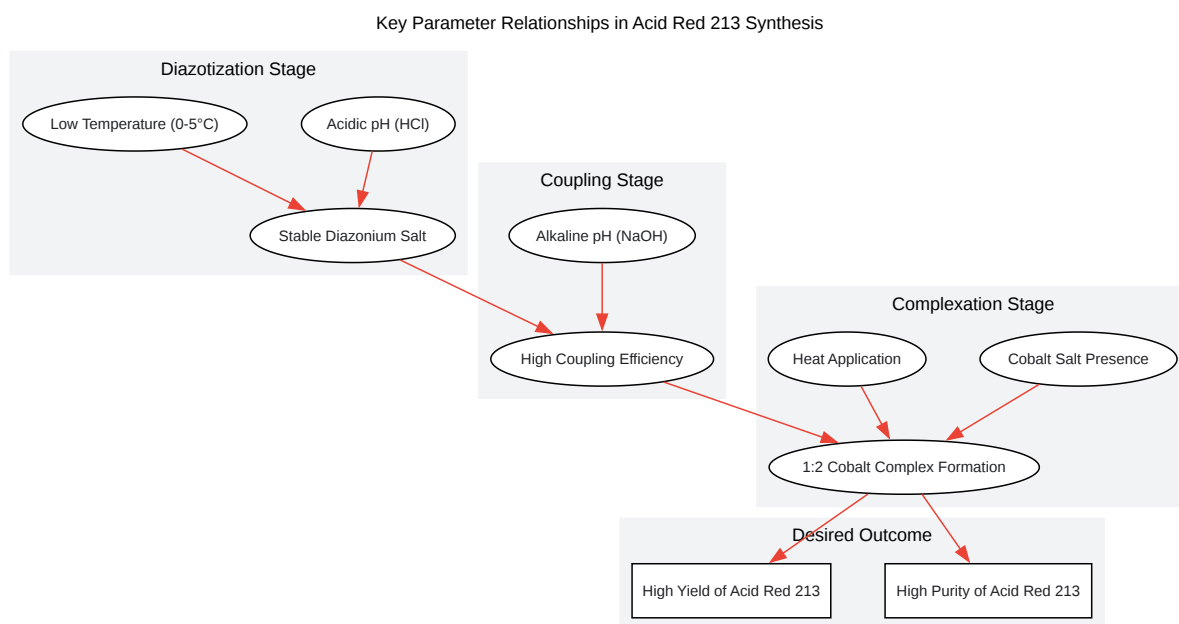
Quantitative Data

A summary of the fastness properties of **Acid Red 213** on wool is provided below.

Fastness Property	ISO Rating	Reference
Light Fastness	7	[1] [2]
Soaping (Fading)	5	[1] [2]
Soaping (Stain)	5	[1] [2]
Perspiration Fastness (Fading)	5	[1] [2]
Perspiration Fastness (Stain)	3-4	[1] [2]

Logical Relationships in Synthesis

The successful synthesis of **Acid Red 213** depends on the careful control of several key parameters. The logical relationships between these parameters and the desired outcome are illustrated below.



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Caption: Logical relationships in **Acid Red 213** synthesis.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Acid Red 213: Molecular Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1171888#acid-red-213-molecular-structure-and-synthesis]

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